molecular formula C22H24N4O6 B4065549 ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4065549
M. Wt: 440.4 g/mol
InChI Key: FKWJORXPWOADJL-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

Antiviral Research

A study explored the synthesis of piperazinyl-nitroimidazole derivatives, including compounds structurally related to ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate, aiming to develop new non-nucleoside reverse transcriptase inhibitors. These compounds were evaluated for their anti-HIV activity, demonstrating potential in antiviral research (Al-Masoudi et al., 2007).

Organic Synthesis and Chemical Reactivity

Research into the chemistry of iminofurans has revealed that ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, a compound class including derivatives similar to the target compound, react with secondary amines and piperazine. This demonstrates their potential in synthesizing diverse organic molecules and understanding chemical reactivity (Vasileva et al., 2018).

Material Science Applications

A study on azo polymers incorporating nitrophenyl derivatives, related to the chemical structure , highlights their use in reversible optical storage. The research shows how these compounds contribute to advances in materials science, particularly in the development of photoresponsive materials (Meng et al., 1996).

Antibacterial Activities

Derivatives of ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate have been synthesized and evaluated for their antibacterial activities. These studies contribute to the field of medicinal chemistry by exploring new potential antibacterial agents (Desai & Chikhalia, 2005).

Alzheimer’s Disease Research

Compounds structurally related to ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate have been synthesized and assessed for their therapeutic potential against Alzheimer's disease. This highlights the compound's relevance in developing treatments for neurodegenerative diseases (Hussain et al., 2016).

Preparation Methods

The

Properties

IUPAC Name

ethyl 4-[2-(2-benzoyl-4-nitroanilino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6/c1-2-32-22(29)25-12-10-24(11-13-25)15-20(27)23-19-9-8-17(26(30)31)14-18(19)21(28)16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWJORXPWOADJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[2-(2-BENZOYL-4-NITROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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